

# Physicochemical Properties of 4-Methyl-3nitroanisole

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**4-Methyl-3-nitroanisole**, also known as 4-methoxy-2-nitrotoluene, is an organic compound with the chemical formula C<sub>8</sub>H<sub>9</sub>NO<sub>3</sub>.[1] It presents as a light yellow to yellow liquid at room temperature.[1] Its properties make it a useful intermediate in various organic syntheses.[2][3]

## **Quantitative Data Summary**

The key physical and chemical properties of **4-Methyl-3-nitroanisole** are summarized in the table below for easy reference.



Property	Value	Reference
Molecular Formula	С <sub>8</sub> Н <sub>9</sub> NО <sub>3</sub>	[1]
Molecular Weight	167.16 g/mol	[1][4]
CAS Number	17484-36-5	[1]
Appearance	Light yellow to yellow liquid	[1]
Melting Point	17 °C	[1]
Boiling Point	266-267 °C	[1]
Density	1.207 g/mL at 25 °C	[1]
Refractive Index (n20/D)	1.552	[1]
Flash Point	> 230 °F (> 110 °C)	[1]
Water Solubility	Insoluble	[1]
Solubility	Soluble in Chloroform	[1]

# **Experimental Protocols**

The following sections detail standard laboratory procedures for determining the key physical properties of organic compounds like **4-Methyl-3-nitroanisole**.

## **Melting Point Determination (Capillary Method)**

The melting point is a critical indicator of a compound's purity.[5] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[6]

### Methodology:

- Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][8] The tube is tapped gently to ensure dense packing.[8]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a melting point



apparatus, which can be an oil bath (like a Thiele tube) or a heated metal block.[6]

- Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[6][8] Constant stirring is necessary for an oil bath to ensure uniform temperature distribution.[7]
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range.[5]

## **Boiling Point Determination (Thiele Tube Method)**

This method is suitable for determining the boiling point of small quantities of a liquid.[9] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10]

## Methodology:

- Sample Preparation: A few milliliters of the liquid are placed in a small test tube.[11] A
  capillary tube, sealed at one end, is inverted and placed into the liquid (open end down).[9]
  [10]
- Apparatus Setup: The test tube is attached to a thermometer, and the assembly is clamped so it can be heated in a Thiele tube containing heating oil.[9][10] The top of the test tube should be above the oil level.[10]
- Heating: The side arm of the Thiele tube is heated gently.[10] As the temperature rises, air trapped in the capillary tube will bubble out.[9] Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[10]
- Observation: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9][10]

## **Purification by Recrystallization**

Recrystallization is a fundamental technique for purifying solid organic compounds.[12] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[13]



### Methodology:

- Solvent Selection: An ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures, while impurities should remain soluble at all temperatures.[14][15]
- Dissolution: The impure compound is placed in a flask, and a minimum amount of hot solvent is added to completely dissolve it near the solvent's boiling point.[12][13]
- Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered by gravity to remove them.[13]
- Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, and then often in an ice bath to maximize crystal formation.[12][13] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[12]
- Crystal Collection: The purified crystals are collected by vacuum filtration using a Büchner funnel.[16]
- Washing and Drying: The collected crystals are washed with a small amount of ice-cold solvent to remove any adhering impurities and then dried to remove all traces of the solvent.
   [15][16]

# Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique used to separate, identify, and quantify components of a volatile mixture.[17][18] The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and measuring the mass-to-charge ratio of these fragments.[17][19]

### Methodology:

• Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., acetone, dichloromethane).[19][20] The concentration is typically around 10 μg/mL.[20]

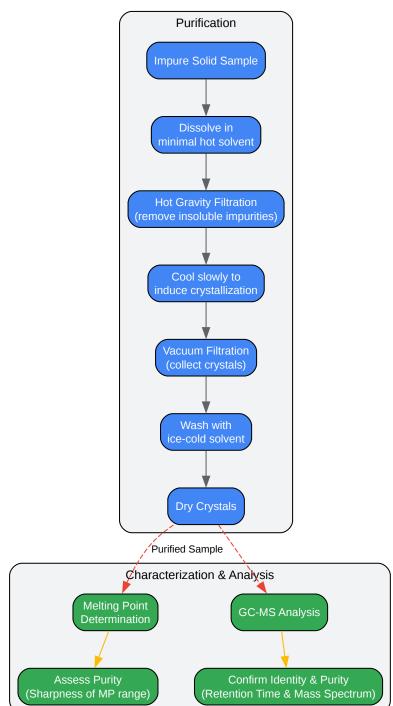


- Injection: A small volume (typically 1 μL) of the sample is injected into the heated inlet of the gas chromatograph, where it is vaporized and carried by an inert gas (e.g., helium) onto the column.[18][21]
- Separation: As the sample travels through the GC column, its components are separated based on their differential partitioning between the mobile gas phase and the stationary phase lining the column.[21] The column temperature is typically programmed to ramp up to facilitate the elution of all components.[20]
- Detection and Analysis: As each component elutes from the column, it enters the mass spectrometer. There, it is ionized (typically by electron impact), causing the molecule to fragment in a predictable pattern.[19] The mass spectrometer detects and records the massto-charge ratio of the molecular ion and its fragments, generating a mass spectrum that serves as a molecular fingerprint for identification.[21]

## **Visualization of Experimental Workflow**

The following diagram illustrates a logical workflow for the purification and subsequent characterization of **4-Methyl-3-nitroanisole**.





Workflow for Purification and Characterization of 4-Methyl-3-nitroanisole

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Caption: A flowchart of the purification and characterization process.



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